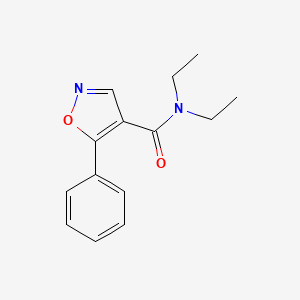
N,N-diethyl-5-phenylisoxazole-4-carboxamide
Cat. No. B8737085
M. Wt: 244.29 g/mol
InChI Key: FBTZUYISCNGFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07666888B2
Procedure details


The title compound was prepared from 5-(phenyl)isoxazole-4-carboxylic acid (9.5 mg, 0.050 mmol) and diethylamine (4.4 mg, 0.060 mmol) as described in synthetic method A and thereafter purified by preparative HPLC method A to give a solid (4.6 mg). MS (pos) m/z 245.2 (M+1).


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[O:11][N:10]=[CH:9][C:8]=2[C:12]([OH:14])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15]([NH:17][CH2:18][CH3:19])[CH3:16]>>[CH2:15]([N:17]([CH2:18][CH3:19])[C:12]([C:8]1[CH:9]=[N:10][O:11][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:14])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=NO1)C(=O)O
|
|
Name
|
|
|
Quantity
|
4.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative HPLC method A
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(=O)C=1C=NOC1C1=CC=CC=C1)CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
